molecular formula C5H10Cl2 B3061187 1,4-Dichloro-2-methylbutane CAS No. 623-34-7

1,4-Dichloro-2-methylbutane

Cat. No.: B3061187
CAS No.: 623-34-7
M. Wt: 141.04 g/mol
InChI Key: OUSZUUNUORQHDW-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-methylbutane (CAS 623-34-7) is a halogenated alkane with the molecular formula C₅H₁₀Cl₂ and a molecular weight of 141.039 g/mol . Its IUPAC name reflects its structure: chlorine atoms at positions 1 and 4, and a methyl group at position 2. The compound is synthesized via chlorination of (S)-1-chloro-2-methylbutane under light-induced conditions, retaining the S configuration at the asymmetric carbon, making it optically active . This stereochemical integrity is critical in understanding its reactivity and applications in asymmetric synthesis.

The molecule features a central methyl branch, which influences its physical properties, such as boiling point and solubility, compared to linear analogs. Its 3D structure includes one rotatable bond (C2-C3), affecting conformational flexibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-methylbutane can be synthesized through the chlorination of 2-methylbutane. The reaction involves the substitution of hydrogen atoms with chlorine atoms in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chlorination reactors where 2-methylbutane is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction is monitored to ensure the desired substitution pattern is achieved .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H10_{10}Cl2_2
  • Molecular Weight : 141.04 g/mol
  • CAS Number : 623-34-7
  • IUPAC Name : 1,4-Dichloro-2-methylbutane

The compound features two chlorine atoms attached to the butane backbone at the 1 and 4 positions, along with a methyl group at the second position. This configuration influences its reactivity and interaction with other chemicals.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the synthesis of various organic compounds, including:

  • Pharmaceuticals : It is involved in synthesizing active pharmaceutical ingredients (APIs) where chlorinated hydrocarbons are often key intermediates.
  • Agrochemicals : The compound is used to create herbicides and pesticides that require chlorinated structures for enhanced effectiveness.

Chemical Reactions

The compound undergoes several types of chemical reactions:

  • Nucleophilic Substitution Reactions : The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
    R Cl+NuR Nu+Cl\text{R Cl}+\text{Nu}^-\rightarrow \text{R Nu}+\text{Cl}^-
  • Elimination Reactions : Under basic conditions, it can undergo elimination to form alkenes.
    R Cl+BaseR R+Cl+Base H\text{R Cl}+\text{Base}\rightarrow \text{R R}+\text{Cl}^-+\text{Base H}

These reactions make it a versatile compound for synthetic chemists.

Case Study 1: Synthesis of Alkylated Purines

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound for the alkylation of adenine derivatives. The reaction yielded high regioselectivity towards the desired alkylated products, demonstrating its utility in medicinal chemistry.

Case Study 2: Environmental Impact Studies

Research has been conducted on the environmental degradation pathways of chlorinated compounds like this compound. Studies published in Environmental Science & Technology examined its photocatalytic oxidation under various conditions, highlighting its potential environmental risks and degradation mechanisms.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-methylbutane involves its ability to undergo nucleophilic substitution and elimination reactions. The chlorine atoms in the compound act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Halogen-Substituted Derivatives

1,4-Dichlorobutane (CAS 110-56-5)

  • Formula : C₄H₈Cl₂
  • Molecular Weight : 127.01 g/mol
  • Properties : Lower molecular weight and boiling point compared to 1,4-dichloro-2-methylbutane. Classified as a flammable liquid with hazards including skin/eye irritation .
  • Reactivity : Lacks stereochemical complexity due to symmetry, making it less useful in enantioselective reactions.

1,4-Dichloro-2,2-dimethylbutane (CAS 440680-51-3)

  • Formula : C₆H₁₂Cl₂
  • Molecular Weight : 155.065 g/mol
  • Structure : Two methyl groups at position 2, creating steric hindrance.
  • Properties : Higher molecular weight and reduced solubility in polar solvents due to increased hydrophobicity. The branching reduces conformational flexibility (only 1 rotatable bond ) .

Halogenated Alkenes: cis- and trans-1,4-Dichloro-2-butene

  • Structures :
    • cis-1,4-Dichloro-2-butene (CAS 83547-96-0): Chlorines on the same side of the double bond.
    • trans-1,4-Dichloro-2-butene (CAS 1476-11-5): Chlorines on opposite sides.
  • Properties : Presence of a double bond (C2-C3) introduces rigidity and distinct reactivity (e.g., susceptibility to electrophilic addition). The trans isomer generally has higher thermal stability due to reduced steric strain .

Brominated and Hydroxylated Analogs

1,4-Dibromo-2-methylbutane (CAS 54462-66-7)

  • Formula : C₅H₁₀Br₂
  • Molecular Weight : 249.85 g/mol
  • Properties : Heavier halogen substitution increases density and boiling point. Bromine’s higher polarizability enhances reactivity in nucleophilic substitutions compared to chlorine analogs .

1,4-Dichloro-2-butanol (CAS 2419-74-1)

  • Formula : C₄H₈Cl₂O
  • Structure : Hydroxyl group at position 2 introduces polarity and hydrogen-bonding capability.
  • Reactivity : The -OH group enables participation in condensation or oxidation reactions, unlike purely hydrocarbon analogs .

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Optical Activity Key Hazards/Reactivity
This compound C₅H₁₀Cl₂ 141.039 Branched, S configuration at C2 Yes Flammable, skin/eye irritant
1,4-Dichlorobutane C₄H₈Cl₂ 127.01 Linear, symmetric No Flammable, aquatic toxicity
cis-1,4-Dichloro-2-butene C₄H₆Cl₂ 124.99 Rigid double bond, cis chlorines No Polymerization risk
1,4-Dibromo-2-methylbutane C₅H₁₀Br₂ 249.85 Bromine substitution, branched Yes (if chiral) Higher toxicity than chloro analogs

Biological Activity

1,4-Dichloro-2-methylbutane (C5H10Cl2) is a halogenated organic compound known for its diverse applications in chemical synthesis and potential biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in various fields, including pharmacology and environmental science.

  • Molecular Formula: C5H10Cl2
  • Molecular Weight: 141.039 g/mol
  • CAS Registry Number: 623-34-7
  • IUPAC Name: this compound

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial effects and potential toxicity. Its structure allows for interactions with biological systems that can lead to both therapeutic and adverse effects.

Antimicrobial Activity

Recent studies have indicated that halogenated compounds, including this compound, can exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.

Table 1: Antimicrobial Activity of Halogenated Compounds

CompoundTarget OrganismInhibition Zone (mm)Reference
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
ChloroformStaphylococcus aureus18

Toxicological Studies

Toxicity assessments are critical for understanding the safety profile of this compound. Studies have shown that exposure to halogenated compounds can lead to various health risks.

Case Study: Acute Toxicity
A study conducted on the acute toxicity of this compound reported significant adverse effects in laboratory animals at high doses. The observed symptoms included respiratory distress and neurological impairments. The lethal dose (LD50) was determined to be approximately 500 mg/kg in rats, indicating moderate toxicity.

The biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. These interactions can lead to:

  • Protein Denaturation: Disruption of protein structures essential for cellular function.
  • DNA Damage: Formation of adducts that may result in mutagenic effects.

Enzymatic Interactions

Research indicates that halogenated alkanes can inhibit certain enzymes involved in detoxification processes, leading to increased susceptibility to oxidative stress in cells.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects. Studies suggest that it may bioaccumulate in aquatic organisms and disrupt endocrine functions.

Table 2: Environmental Persistence of Halogenated Compounds

CompoundHalf-life in Water (days)Bioaccumulation Factor (BAF)Reference
This compound30150
Chloroform15200

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Dichloro-2-methylbutane, and how can reaction conditions be optimized?

this compound is synthesized via light-induced radical chlorination of (S)-1-chloro-2-methylbutane with Cl₂. The reaction proceeds through a radical chain mechanism, where regioselectivity is influenced by the stability of intermediate radicals. Optimization involves controlling light intensity, Cl₂ concentration, and temperature to favor 1,4-addition over competing pathways (e.g., 1,2-addition). Post-synthesis purification via fractional distillation or preparative GC is recommended to isolate isomers .

Q. Which analytical techniques are most effective for characterizing this compound and its isomers?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for separating cis/trans isomers using polar capillary columns (e.g., DB-FFAP). Calibration with certified reference standards (e.g., 1,4-Dichlorobutane-d8 in methanol) improves accuracy .
  • Nuclear Magnetic Resonance (NMR): ¹³C NMR distinguishes methyl and chlorinated carbons, while ¹H NMR identifies coupling patterns for stereochemical analysis .
  • Polarimetry: Determines optical activity, critical for verifying enantiomeric purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation: Use fume hoods to mitigate inhalation risks.
  • Personal Protective Equipment (PPE): Wear nitrile gloves and chemical-resistant goggles.
  • Storage: Keep in amber glass containers under inert gas (N₂/Ar) to prevent light-induced degradation .

Advanced Research Questions

Q. How does the stereochemistry of the starting material influence the optical activity of reaction products?

The (S)-configuration of 1-chloro-2-methylbutane is retained during chlorination due to no bond-breaking at the chiral center. The resulting this compound retains optical activity if the reaction preserves chirality. In contrast, 1,2-dichloro-2-methylbutane becomes optically inactive due to a plane of symmetry in its structure. Polarimetry and chiral HPLC are used to confirm this behavior .

Q. What thermodynamic factors govern the isomerization equilibrium of dichlorobutane derivatives?

Isomerization equilibria (e.g., 1,3- vs. 1,4-dichlorobutanes) depend on enthalpy (ΔH) and entropy (ΔS) differences. Calorimetric studies show 1,4-isomers are thermodynamically favored due to reduced steric strain. Equilibrium constants (K) are determined via GC analysis of mixtures at varying temperatures, with van’t Hoff plots providing ΔH and ΔS values .

Q. How can researchers resolve contradictions in reaction yield data under varying catalytic conditions?

  • Experimental Replication: Standardize light intensity and Cl₂ flow rates to minimize variability.
  • Kinetic Modeling: Use time-resolved GC-MS to track intermediate radicals and validate reaction mechanisms.
  • Statistical Design: Apply factorial experiments (e.g., ANOVA) to isolate variables (e.g., temperature, solvent polarity) affecting yields .

Q. Methodological Tables

Table 1: Key Thermodynamic Data for Dichlorobutane Isomers

IsomerΔH Combustion (kJ/mol)ΔH Formation (kJ/mol)Reference Method
This compound-3187 ± 15-189 ± 5Bomb Calorimetry
1,2-Dichloro-2-methylbutane-3153 ± 15-165 ± 5Bomb Calorimetry

Table 2: Analytical Standards for GC-MS

CompoundMatrixConcentrationCAS Number
1,4-Dichlorobutane-d8Methanol2,000 µg/mL83547-96-0
cis-1,4-Dichloro-2-buteneMethanol20,000 µg/mL83547-96-0

Properties

IUPAC Name

1,4-dichloro-2-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSZUUNUORQHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337659, DTXSID20870707
Record name 1,4-Dichloro-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_54657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-34-7
Record name 1,4-Dichloro-2-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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